Dehydroemetine

説明

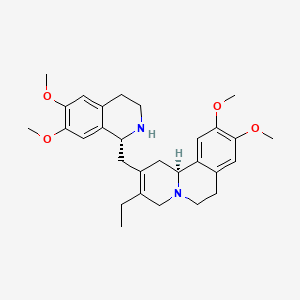

Structure

3D Structure

特性

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZPUYGHQWHRN-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023600 | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-30-1, 1986-67-0, 26266-12-6 | |

| Record name | Dehydroemetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroemetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroemetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroemetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROEMETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROEMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereoisomer Separation of Dehydroemetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), and the methodologies for the separation of its stereoisomers. This compound has been investigated for its therapeutic potential, and a thorough understanding of its synthesis and stereochemical purity is crucial for research and drug development. This document details historical synthetic routes and methods for chiral resolution, presenting quantitative data in structured tables and outlining experimental protocols.

Synthesis of this compound

The synthesis of this compound can be approached through various chemical strategies, primarily focusing on the construction of its core benzo[a]quinolizidine skeleton and the subsequent coupling with a 3,4-dimethoxyphenethylamine (B193588) moiety. Two key approaches are the synthesis of racemic this compound followed by chiral resolution, and a stereoselective synthesis starting from a chiral precursor.

Racemic Synthesis of 2,3-Dehydroemetine

A foundational method for the synthesis of racemic 2,3-dehydroemetine was developed by Brossi and his collaborators in 1959. This approach involves the condensation of key intermediates to form the racemic mixture of this compound and its isomers.

A later stereospecific synthesis of (±)-2,3-dehydroemetine and its isomer, (±)-2,3-dehydroisoemetine, was reported by Clark et al. in 1962. This method provided a controlled approach to the relative stereochemistry of the molecule.

Stereoselective Synthesis of (-)-Dehydroemetine

A significant advancement in the synthesis of the therapeutically active (-)-enantiomer of this compound was reported by Whittaker in 1969.[1][2] This method utilizes a Wittig-type reaction and starts from a chiral ketone intermediate, thereby controlling the absolute stereochemistry of the final product. The key starting material for this synthesis is the (-)-enantiomer of the tricyclic ketone, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one.

The overall synthetic strategy involves the conversion of this chiral ketone into an amide, which is then cyclized to form (-)-2,3-dehydroemetine.[1][2]

Key Synthetic Intermediates and Reactions:

-

3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one: This tricyclic ketone is a crucial building block. Its synthesis has been a subject of interest, with various methods developed for its preparation.

-

Wittig-type Reaction: This reaction is employed to introduce the side chain, which is subsequently elaborated to form the second isoquinoline (B145761) moiety of this compound. The use of a chiral ketone in this reaction dictates the stereochemistry of the final product.

The synthesis of the racemic and chiral forms of the key ketone intermediate has been explored, with methods available for the preparation of 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizinones.[3]

Separation of this compound Stereoisomers

Since this compound possesses multiple chiral centers, its synthesis can result in a mixture of stereoisomers. The separation of these isomers is critical to isolate the desired biologically active enantiomer. The separation of the four possible stereoisomers of this compound was first reported by Brossi and Burkhardt in 1962.

Chiral Resolution via Diastereomeric Salt Crystallization

A classical and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid can be used. O,O'-dibenzoyl-tartaric acid is a commonly employed resolving agent for such purposes.

The principle of this method relies on the different physical properties, such as solubility, of the diastereomeric salts formed between the racemic mixture and the chiral resolving agent. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently recovered by treating the separated diastereomeric salt with a base to remove the resolving agent.

Table 1: Quantitative Data for this compound Synthesis and Separation

| Parameter | Value | Reference |

| Overall Yield of (±)-N-(3,4-dimethoxyphenethyl) amide from (±)-ketone | 75% | Whittaker (1969)[1][2] |

| Melting Point of (-)-Dehydroemetine | Not specified in snippets | - |

| Specific Optical Rotation of (-)-Dehydroemetine | Not specified in snippets | - |

Experimental Protocols

This section provides a generalized outline of the experimental procedures based on the available literature. For precise and detailed instructions, it is imperative to consult the original research articles.

General Protocol for the Synthesis of (-)-Dehydroemetine Amide Intermediate (Whittaker, 1969)

-

Reaction of (-)-Ketone with a Wittig-type Reagent: The (-)-enantiomer of 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one is reacted with a suitable phosphonium (B103445) ylide (Wittig reagent) to introduce the side chain.

-

Conversion to Amide: The product from the Wittig reaction is then converted into the corresponding N-(3,4-dimethoxyphenethyl) amide. This is a key step that links the two isoquinoline precursors.

-

Purification: The resulting amide is purified using standard techniques such as column chromatography or recrystallization.

General Protocol for Chiral Resolution using O,O'-Dibenzoyl-Tartaric Acid

-

Salt Formation: A solution of racemic this compound in a suitable solvent is treated with a solution of an enantiomerically pure O,O'-dibenzoyl-tartaric acid (e.g., the L-(-)-isomer).

-

Crystallization: The mixture is allowed to stand, or the solvent is partially evaporated, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the solution is made basic (e.g., with sodium hydroxide) to precipitate the free base of the this compound enantiomer.

-

Extraction and Purification: The liberated enantiomer is extracted with an organic solvent, dried, and the solvent is evaporated to yield the purified enantiomer. The chiral purity can be assessed by polarimetry or chiral chromatography.

Visualizations

Synthetic Pathway of (-)-Dehydroemetine

Caption: Synthetic route to (-)-Dehydroemetine.

Workflow for Chiral Resolution

Caption: Chiral resolution workflow.

References

- 1. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of potential antineoplastic agents XXVI: 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]2-quinolizinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroemetine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200) is a synthetic antiprotozoal agent derived from emetine (B1671215), an alkaloid naturally found in the ipecac plant.[1][2][3] Developed to mitigate the cardiotoxicity associated with its parent compound, this compound exhibits a similar therapeutic profile with a more favorable safety margin.[2] Structurally, it differs from emetine by the presence of a double bond adjacent to the ethyl substituent.[2] This modification is achieved through the dehydrogenation of the heterotricyclic ring of emetine.[3] this compound has demonstrated efficacy against a range of protozoal infections, including amoebiasis, leishmaniasis, and malaria.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a member of the isoquinoline (B145761) class of alkaloids.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine[3] |

| CAS Number | 4914-30-1[3] |

| Molecular Formula | C₂₉H₃₈N₂O₄[3] |

| SMILES | CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC[3] |

| InChI | InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 478.6 g/mol [3] |

| XLogP3 | 3.7[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

| Rotatable Bond Count | 7[3] |

| Exact Mass | 478.28315770 Da[3] |

| Monoisotopic Mass | 478.28315770 Da[3] |

| Topological Polar Surface Area | 52.2 Ų[3] |

| Heavy Atom Count | 35[3] |

| Formal Charge | 0[3] |

| Complexity | 744[3] |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is its potent inhibition of protein synthesis in protozoal organisms. This mechanism is central to its efficacy as an antiprotozoal agent.

Inhibition of Protein Synthesis

The principal mechanism of action of this compound involves the targeting of the ribosomal machinery. Specifically, it binds to the 40S subunit of the eukaryotic ribosome. This interaction obstructs the translocation step of polypeptide chain elongation. By preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, this compound effectively halts protein synthesis, leading to the death of the parasite. While it can also inhibit protein synthesis in mammalian cells, it exhibits a degree of selectivity for protozoal ribosomes.

Caption: Inhibition of Ribosomal Translocation by this compound.

Other Reported Mechanisms

In addition to its well-established role as a protein synthesis inhibitor, some studies suggest that this compound may exert its antiparasitic effects through other mechanisms, including interference with nucleic acid metabolism and disruption of the parasite's cytoskeleton. However, these are considered secondary to its primary action on the ribosome.

Immunomodulatory Effects

There is evidence to suggest that this compound can modulate the host's immune response. It has been observed to enhance the phagocytic activity of macrophages, which could contribute to the clearance of parasitic infections. The precise signaling pathways through which this compound mediates this effect are not yet fully elucidated. A key pathway in macrophage activation and phagocytosis is the NF-κB signaling pathway.

Caption: Overview of the NF-κB Signaling Pathway in Macrophages.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Chemical Synthesis of this compound

A common synthetic route to (±)-2,3-dehydroemetine involves the use of Wittig-type reagents. The general workflow is as follows:

Caption: Synthetic Workflow for (±)-2,3-Dehydroemetine.

Methodology Overview:

-

Wittig-Horner Reaction: The starting ketone is reacted with a phosphonate (B1237965) ylide, such as that generated from triethyl phosphonoacetate, to introduce the acetate (B1210297) side chain.

-

Amidation: The resulting ester intermediate is then amidated with N-(3,4-dimethoxyphenethyl)amine.

-

Cyclization: The final ring closure is achieved through a Bischler-Napieralski reaction, yielding the racemic this compound.

-

Chiral Resolution: For the synthesis of the therapeutically active (-)-form, a chiral resolution step is required.

In Vitro Protein Synthesis Inhibition Assay (Puromycin-based)

The inhibition of protein synthesis by this compound can be quantified using a puromycin-based assay. Puromycin (B1679871) is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. The amount of puromycylated peptides can be detected by western blotting with an anti-puromycin antibody.

Protocol:

-

Cell Culture: Culture cells of interest (e.g., a protozoan cell line or a mammalian cell line for toxicity studies) to the desired confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control and a positive control for protein synthesis inhibition (e.g., cycloheximide).

-

Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against puromycin.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities corresponding to puromycylated proteins and normalize to a loading control (e.g., β-actin or GAPDH).

Spectrofluorometric Determination of this compound

The concentration of this compound in biological samples can be determined using spectrofluorometry, leveraging the intrinsic fluorescence of the isoquinoline scaffold.

General Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Perform liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix and remove interfering substances. The choice of solvent will depend on the polarity of this compound and the nature of the sample.

-

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the extracted samples.

-

Spectrofluorometric Analysis:

-

Determine the optimal excitation and emission wavelengths for this compound using a spectrofluorometer. For isoquinoline alkaloids, excitation is often in the UV range, and emission is in the visible range.

-

Measure the fluorescence intensity of the standard solutions and the extracted samples at the determined wavelengths.

-

-

Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression equation of the standard curve to calculate the concentration of this compound in the unknown samples.

Conclusion

This compound remains a significant compound in the study of antiprotozoal agents. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a clear basis for its therapeutic effects. The methodologies outlined in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting similar pathways. Further research into its potential immunomodulatory effects and the elucidation of the specific signaling pathways involved will provide a more complete understanding of its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroemetine's Mechanism of Action on Ribosomal Translocation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action is the arrest of the translocation step of ribosomal elongation. By binding to the E-site of the 40S ribosomal subunit, this compound allosterically modulates the A-site, thereby interfering with the function of eukaryotic elongation factor 2 (eEF2) and halting the coordinated movement of mRNA and tRNA through the ribosome. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis by targeting the eukaryotic ribosome. The key aspects of its mechanism are outlined below:

-

Target: The 80S eukaryotic ribosome, specifically the 40S small subunit.[1][2]

-

Binding Site: this compound binds to the E-site (Exit site) of the 40S ribosomal subunit.[3][4] This has been confirmed through cryo-electron microscopy (cryo-EM) studies of its parent compound, emetine.[3][5]

-

Process Inhibited: The primary process inhibited by this compound is translocation , a crucial step in the elongation phase of protein synthesis.[6] This inhibition is irreversible.[7]

-

Molecular Action: By occupying the E-site, this compound prevents the movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site. This occupation has an allosteric effect on the A-site (Aminoacyl site), inducing a low-affinity state.[8] This change in the A-site conformation is believed to impede the binding and/or function of eukaryotic elongation factor 2 (eEF2), which is essential for catalyzing the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.[8][9]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

| Compound | System | IC50 | Reference |

| (-)-R,S-Dehydroemetine | Plasmodium falciparum (K1 strain) | 71.03 ± 6.1 nM | [10] |

| Emetine | HepG2 cells | 2200 ± 1400 nM | [11] |

| Emetine | Primary Rat Hepatocytes | 620 ± 920 nM | [4] |

Note: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is dependent on the substrate concentration, whereas the Ki is an intrinsic measure of the inhibitor's affinity for the enzyme.

Experimental Protocols

This section details methodologies for key experiments used to study the mechanism of action of this compound.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This protocol is adapted from the study of the emetine-ribosome complex and can be applied to this compound.[3]

Objective: To visualize the binding of this compound to the ribosome at near-atomic resolution.

Methodology:

-

Ribosome Purification:

-

Isolate 80S ribosomes from a relevant eukaryotic source (e.g., Plasmodium falciparum, yeast, or human cell lines) using sucrose (B13894) density gradient centrifugation.

-

Assess the purity and integrity of the ribosomes via SDS-PAGE and analysis of ribosomal RNA (rRNA) by gel electrophoresis.[12]

-

-

Complex Formation:

-

Incubate purified 80S ribosomes (e.g., at a concentration of 100-200 nM) with a molar excess of this compound (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 40 mM KOAc, 10 mM NH4OAc, 10 mM Mg(OAc)2, 5 mM β-mercaptoethanol).

-

Incubate for 15-30 minutes at 25°C to ensure binding equilibrium is reached.

-

-

Grid Preparation and Vitrification:

-

Apply 3-4 µL of the ribosome-dehydroemetine complex to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film and plunge-freeze in liquid ethane (B1197151) using a vitrification apparatus.

-

-

Data Collection and Processing:

-

Collect cryo-EM data on a high-resolution transmission electron microscope equipped with a direct electron detector.

-

Process the collected micrographs, including motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction using software such as RELION or cryoSPARC.

-

Calculate a difference map between the this compound-bound and apo-ribosome structures to unambiguously identify the location of the drug.

-

In Vitro Translation Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Methodology:

-

System Preparation:

-

Reporter Construct:

-

Use a reporter mRNA, such as one encoding a luciferase or a fluorescent protein, to allow for easy quantification of protein synthesis.

-

-

Inhibition Assay:

-

Set up a series of reactions with a fixed concentration of reporter mRNA and the in vitro translation system.

-

Add varying concentrations of this compound to the reactions. A suitable starting range, based on emetine's known potency, would be from nanomolar to micromolar concentrations.[15]

-

Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Measure the reporter protein activity (e.g., luminescence or fluorescence).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Emetine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]

- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric interactions between the ribosomal transfer RNA-binding sites A and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function of the ribosomal E-site: a mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroemetine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroemetine (B1670200), a synthetic analog of the natural alkaloid emetine (B1671215), emerged as a significant advancement in the treatment of amoebiasis, offering a comparable therapeutic efficacy with a notably improved safety profile. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental workflows through Graphviz diagrams.

Introduction: The Quest for a Safer Amoebicide

The story of this compound is intrinsically linked to its parent compound, emetine, an alkaloid derived from the ipecacuanha plant. For decades, emetine was a cornerstone in the treatment of severe amoebiasis, a parasitic infection caused by Entamoeba histolytica. However, its clinical utility was significantly hampered by its narrow therapeutic index and, most notably, its severe cardiotoxicity. The quest for a safer alternative with retained amoebicidal activity led to the chemical modification of emetine and ultimately to the synthesis of this compound.

This compound was developed as a less toxic derivative of emetine, demonstrating a similar spectrum of anti-protozoal activity but with a reduced propensity for causing adverse cardiac effects.[1] This breakthrough offered clinicians a more manageable therapeutic option for a debilitating and often life-threatening disease.

Discovery and Historical Development

The development of this compound can be traced back to the mid-20th century, a period of significant activity in synthetic medicinal chemistry.

The Precursor: Emetine and its Limitations

Emetine, isolated in 1817, was a potent amoebicide but its use was associated with a high incidence of adverse effects, including nausea, vomiting, muscular weakness, and most critically, cardiotoxicity manifesting as arrhythmias and heart failure.[1] The need for a safer alternative was a pressing medical challenge.

The Synthesis of a Safer Analog

In 1959, a team of researchers led by Brossi and his colleagues at Hoffmann-La Roche reported the synthesis of racemic 2,3-dehydroemetine.[2] This synthetic analog was designed to retain the core pharmacophore responsible for amoebicidal activity while altering the molecule's pharmacokinetic and toxicological properties. Subsequent research focused on the stereospecific synthesis of the therapeutically active (-)-form of this compound.

Timeline of this compound Development

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its anti-protozoal effect by potently inhibiting protein synthesis in parasitic organisms.[3][4] This mechanism is shared with its parent compound, emetine.

Targeting the Ribosome

The primary molecular target of this compound is the 40S ribosomal subunit of the eukaryotic ribosome.[3] By binding to a specific site on this subunit, it interferes with the translocation step of polypeptide chain elongation.

Arresting Ribosomal Translocation

Specifically, this compound arrests the intra-ribosomal translocation of the peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site.[4] This action effectively freezes the ribosome on the messenger RNA (mRNA) template, preventing the addition of subsequent amino acids to the growing polypeptide chain and leading to cell death.

Quantitative Data

In Vitro Anti-amoebic Activity

| Compound | Organism | MIC Range (µg/mL) | Reference |

| This compound | Entamoeba histolytica | 0.125 - 1.0 | [5] |

| Metronidazole | Entamoeba histolytica | 0.0625 - 0.125 | [5] |

| Ornidazole | Entamoeba histolytica | 0.0625 - 0.25 | [5] |

| Tinidazole | Entamoeba histolytica | 0.0625 - 0.25 | [5] |

Clinical Efficacy in Amoebiasis

| Study | Treatment Regimen | Number of Patients | Cure Rate (%) | Reference |

| Double-blind study (1973-1974) | This compound | 20 | Not specified, but effective | [6] |

| Double-blind study (1973-1974) | Metronidazole | 20 | Not specified, but effective | [6] |

Pharmacokinetic Parameters (Animal Data)

| Parameter | This compound | Emetine | Organism | Reference |

| Elimination Rate | More rapid | Slower | Guinea Pig | [7][8] |

| Tissue Distribution | Higher concentration in liver vs. heart | Higher concentration in heart vs. liver | Guinea Pig | [7][8] |

| Excretion | 95% feces, 5% urine | 95% feces, 5% urine | Guinea Pig | [7][8] |

Note: Detailed human pharmacokinetic data for this compound is limited in the available literature.

Adverse Effects in Clinical Trials

| Adverse Effect | Frequency | Severity | Reference |

| Pain at injection site | Common | Mild to moderate | [9] |

| Nausea and vomiting | Occasional | Mild to moderate | [9][10] |

| Diarrhea | Occasional | Mild to moderate | [9][10] |

| Muscle weakness | Common | Can be a precursor to serious toxicity | [9][10] |

| Arrhythmia | Common | Potentially serious | [9] |

| Precordial pain | Common | - | [9] |

| Hypotension | - | Potentially serious | [10] |

| Tachycardia | - | Potentially serious | [10] |

| ECG Changes | - | Indicator of cardiotoxicity | [9][10] |

Note: Precise percentages of adverse effect frequencies are not consistently reported across older clinical trials.

Experimental Protocols

Synthesis of Racemic 2,3-Dehydroemetine (General Protocol Outline)

This protocol is a generalized representation based on the principles of the original synthesis by Brossi et al. and subsequent modifications.

Objective: To synthesize racemic 2,3-dehydroemetine.

Materials:

-

Ethyl malonate

-

Phosphorus oxychloride

-

Appropriate starting materials for the benzo[a]quinolizidinone core

-

Various organic solvents (e.g., toluene, ethanol)

-

Reagents for condensation and cyclization reactions

-

Chromatography supplies for purification

Procedure:

-

Synthesis of the Tetrahydroisoquinoline Moiety:

-

React 3,4-dimethoxyphenethylamine with a suitable reagent (e.g., formaldehyde (B43269) followed by cyclization) to form the tetrahydroisoquinoline ring system.

-

-

Synthesis of the Benzo[a]quinolizidinone Moiety:

-

Synthesize the 3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one core through a multi-step process, likely involving a Bischler-Napieralski-type cyclization followed by further functional group manipulations.

-

-

Coupling and Final Assembly:

-

Couple the tetrahydroisoquinoline and benzo[a]quinolizidinone moieties through a suitable chemical linkage.

-

Perform a final cyclization and reduction step to yield racemic 2,3-dehydroemetine.

-

-

Purification:

-

Purify the final product using column chromatography and recrystallization to obtain the desired compound.

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Susceptibility Testing of Entamoeba histolytica

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against E. histolytica.

Materials:

-

Entamoeba histolytica trophozoites

-

Liver marmite serum medium (or other suitable culture medium)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Inverted microscope

Procedure:

-

Culture of E. histolytica :

-

Maintain axenic cultures of E. histolytica trophozoites in a suitable medium, such as liver marmite serum medium, at 37°C.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide).

-

Perform serial two-fold dilutions of the stock solution in the culture medium to achieve a range of final concentrations to be tested.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add a standardized number of E. histolytica trophozoites to each well.

-

Add the prepared drug dilutions to the respective wells. Include a drug-free control well and a solvent control well.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

-

-

Determination of MIC:

-

After incubation, examine each well under an inverted microscope to assess the viability and motility of the trophozoites.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the growth of the trophozoites.

-

Cell-Free Protein Synthesis Inhibition Assay

Objective: To demonstrate the inhibitory effect of this compound on protein synthesis.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract (as a source of ribosomes and translation factors)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution

-

Reaction buffer and energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare the cell-free protein synthesis reaction mixture containing the cell lysate, amino acid mixture (with radiolabeled methionine), mRNA template, reaction buffer, and energy regenerating system.

-

-

Addition of Inhibitor:

-

Add varying concentrations of this compound to the reaction tubes. Include a control tube with no inhibitor.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).

-

-

Precipitation of Proteins:

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

-

Quantification of Protein Synthesis:

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

-

Toxicology and Safety Profile

A key driver for the development of this compound was its improved safety profile compared to emetine.

Cardiotoxicity

While less cardiotoxic than emetine, this compound can still cause cardiac adverse effects.[11] The reduced cardiotoxicity is attributed to its more rapid elimination from cardiac tissue.[7]

ECG Changes:

-

T-wave inversion or flattening

-

Prolongation of the QT interval[12]

-

Arrhythmias, including tachycardia[12]

Close monitoring of cardiac function, including regular electrocardiograms (ECGs), is recommended during treatment with this compound.

Other Adverse Effects

-

Gastrointestinal: Nausea, vomiting, and diarrhea are common but generally mild.[10]

-

Neuromuscular: Muscle weakness and pain can occur and may be a prodromal sign of more severe toxicity.[10]

-

Local Reactions: Pain and abscess formation at the injection site can occur.[10]

Conclusion

This compound represents a significant milestone in the history of anti-parasitic drug development. Its synthesis and clinical introduction provided a much-needed safer alternative to emetine for the treatment of amoebiasis. The understanding of its mechanism of action, centered on the inhibition of protein synthesis, has contributed to our broader knowledge of ribosome function and its potential as a drug target. While newer and even safer amoebicidal agents have largely superseded this compound in clinical practice, its story remains a compelling example of rational drug design and the iterative process of improving therapeutic agents to maximize efficacy and minimize toxicity. This technical guide serves as a repository of the key scientific and clinical information that underpinned the development and use of this important therapeutic agent.

References

- 1. This compound | C29H38N2O4 | CID 21022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of emetine and related compounds. Part IX. The use of Wittig-type reagents in the synthesis of 2,3-dehydroemetine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ajtmh.org [ajtmh.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. medindia.net [medindia.net]

- 11. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and this compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

Dehydroemetine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), has long been a subject of interest in medicinal chemistry due to its potent antiprotozoal activity, particularly against Entamoeba histolytica, the causative agent of amoebiasis.[1] Structurally, this compound differs from emetine by the presence of a double bond in the benzo[a]quinolizidine ring system. This modification is associated with a more favorable safety profile, exhibiting reduced cardiotoxicity compared to its parent compound.[1] The mechanism of action for both emetine and this compound is primarily attributed to the irreversible inhibition of protein synthesis by binding to the 40S ribosomal subunit, thereby preventing the translocation of the peptidyl-tRNA from the acceptor site to the donor site.

The development of new therapeutic agents with improved efficacy and reduced side effects remains a critical goal in the treatment of parasitic diseases. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel derivatives with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the SAR studies on the this compound scaffold, summarizing key findings from the available scientific literature. While extensive quantitative SAR data for a broad series of this compound analogs is limited, this guide leverages data from closely related emetine analogs to infer key structural requirements for biological activity.

This document details the synthesis of this compound and its analogs, presents available quantitative biological data in a structured format, outlines relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Structure-Activity Relationship of this compound and Analogs

The core structure of this compound, a substituted benzo[a]quinolizidine linked to a tetrahydroisoquinoline moiety, offers several positions for chemical modification to probe the SAR. Key areas of modification include the substituents on the benzo[a]quinolizidine ring, the nature of the linker, and substitutions on the tetrahydroisoquinoline ring.

While comprehensive SAR studies on a wide range of this compound derivatives with corresponding quantitative data are not extensively available in the public domain, valuable insights can be gleaned from studies on the closely related emetine molecule. A notable study by Helmi et al. investigated the synthesis and cytotoxic activity of a series of emetine analogs with modifications at the N-2' position of the tetrahydroisoquinoline ring against prostate cancer cell lines. This study provides a strong foundation for understanding how modifications to this part of the scaffold can impact biological activity.

Quantitative Data on Emetine Analogs

The following table summarizes the in vitro cytotoxicity data (IC50 values) of N-substituted emetine analogs against PC3 and LNCaP human prostate cancer cell lines. These findings offer valuable insights into the steric and electronic requirements for activity in this class of compounds.

| Compound | R Group | PC3 IC50 (µM) | LNCaP IC50 (µM) |

| Emetine | H | 0.0329 | 0.0237 |

| Thiourea (B124793) Analogs | |||

| 4 | Benzyl | 0.110 | 0.079 |

| 5 | 4-Fluorobenzyl | 0.125 | 0.098 |

| 6 | 2-Phenylethyl | 0.150 | 0.112 |

| Urea (B33335) Analogs | |||

| 7 | Benzyl | 0.250 | 0.180 |

| 8 | 4-Fluorobenzyl | 0.310 | 0.220 |

| 9 | 2-Phenylethyl | 0.450 | 0.350 |

| Sulfonamide Analogs | |||

| 10 | Phenyl | >10 | >10 |

| 11 | 4-Tolyl | >10 | >10 |

| 12 | 4-Nitrophenyl | >10 | >10 |

| Carbamate (B1207046) Analog | |||

| 15 | Benzyl | 0.850 | 0.650 |

Key Observations from the Data:

-

N-2' Substitution: In general, any substitution at the N-2' position of the emetine scaffold leads to a decrease in cytotoxic activity compared to the parent emetine.

-

Nature of the Linker: The type of functional group linking the substituent to the N-2' position significantly impacts activity. Thiourea analogs (4-6) were found to be more potent than the corresponding urea analogs (7-9).

-

Bulky Substituents: The bulky sulfonamide derivatives (10-12) exhibited a dramatic loss of activity, suggesting that large substituents at the N-2' position are not well-tolerated.

-

Carbamate Moiety: The carbamate analog (15) showed intermediate activity, less potent than the thioureas and ureas but significantly more active than the sulfonamides.

These findings suggest that while the secondary amine at the N-2' position is important for maximal activity, it can be derivatized with specific functionalities to modulate potency. The higher activity of the thiourea analogs might be attributed to their ability to form different hydrogen bonding interactions with the biological target compared to the urea analogs.

Experimental Protocols

General Synthesis of this compound

The synthesis of (±)-2,3-dehydroemetine can be achieved through a multi-step process. A key intermediate is the ketone (I) (3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one). This ketone can be condensed with the N-(3,4-dimethoxyphenethyl) amide of ethyl 3-ethyl-1,4,6,7-tetrahydro-9,10-dimethoxy-11bH-benzo[a]quinolizine-2-acetate (VI) to produce racemic 2,3-dehydroemetine.

A Wittig-type reaction provides an alternative route. The 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane can be condensed with the ketone (I) to form 2,3-dehydro-O-methylpsychotrine, which can then be converted to this compound.

Synthesis of N-Substituted Emetine Analogs (as a proxy for this compound analogs)

The following protocols are based on the synthesis of N-2' substituted emetine analogs and can be adapted for the synthesis of corresponding this compound derivatives.

General Procedure for the Synthesis of Thiourea and Urea Analogs:

-

Isothiocyanate/Isocyanate Formation: The corresponding isothiocyanate or isocyanate is prepared from the appropriate primary amine.

-

Coupling Reaction: Emetine dihydrochloride (B599025) is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine (B128534) or DMAP).

-

The isothiocyanate or isocyanate is added to the solution, and the reaction mixture is stirred at room temperature until completion.

-

The product is then purified by column chromatography.

General Procedure for the Synthesis of Sulfonamide Analogs:

-

Emetine dihydrochloride is dissolved in a suitable solvent (e.g., pyridine).

-

The desired sulfonyl chloride is added to the solution, and the reaction is stirred at room temperature.

-

The product is isolated and purified by standard techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines and can be adapted for testing against protozoa with appropriate modifications.

-

Cell Seeding: Cancer cells (e.g., PC3 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: A generalized workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound remains an area with significant potential for further exploration. The available data on emetine analogs strongly suggest that modifications to the N-2' position of the tetrahydroisoquinoline ring can profoundly influence biological activity. The development of a diverse library of this compound derivatives with systematic variations at different positions of the scaffold, coupled with robust biological evaluation against key parasitic targets, is crucial for elucidating a comprehensive SAR. Such studies will undoubtedly pave the way for the discovery of novel, safer, and more effective antiprotozoal agents based on the privileged this compound scaffold. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to undertake these important investigations.

References

The In Vivo Odyssey of Dehydroemetine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has historically been employed as an antiprotozoal agent, particularly in the treatment of amebiasis.[1][2] Its development was spurred by the desire for a compound with a better safety profile, specifically reduced cardiotoxicity, compared to its parent compound, emetine.[3] Understanding the in vivo journey of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its rational use and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic fate.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug dictates its concentration in the body over time, which in turn influences its efficacy and toxicity. While comprehensive quantitative data for this compound is limited in publicly available literature, preclinical studies have shed light on its fundamental pharmacokinetic properties.

Absorption

This compound is reported to be rapidly absorbed following intramuscular administration.[4]

Distribution

Following absorption, this compound is well-distributed to various tissues, with notable concentrations found in the liver, spleen, lungs, and kidney.[4] There is currently no available data on the plasma protein binding of this compound.[4]

Metabolism

The in vivo metabolism of this compound has not been extensively characterized. However, insights can be drawn from in vitro studies on its parent compound, emetine. A study utilizing human liver microsomes identified three metabolites of emetine: cephaeline (B23452), 9-O-demethylemetine, and 10-O-demethylemetine.[5] The formation of these metabolites was catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[5] Given the structural similarity between this compound and emetine, it is plausible that this compound undergoes similar metabolic transformations in vivo.

Furthermore, studies in rats have indicated that both emetine and this compound can inhibit the activity of hepatic drug-metabolizing enzymes.[6] This suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates for these enzymes.

Excretion

Preclinical studies in guinea pigs using radiolabeled this compound have shown that the primary route of elimination is through the feces, accounting for approximately 95% of the administered dose, with the remaining 5% being excreted in the urine.[3] The renal excretion of this compound is reported to be slow.[4]

Pharmacokinetic Parameters

A significant gap in the current knowledge is the lack of specific quantitative pharmacokinetic parameters for this compound. The table below summarizes the available information.

| Parameter | Value | Species | Reference |

| Cmax (Maximum Plasma Concentration) | No data available | - | [4] |

| Tmax (Time to Cmax) | No data available | - | - |

| AUC (Area Under the Curve) | No data available | - | [4] |

| Half-life (t½) | The half-life of the parent compound, emetine, can be up to 40-60 days for urinary excretion. | Human (for emetine) | [4] |

| Volume of Distribution (Vd) | No data available | - | - |

| Elimination Rate | More rapid than emetine | Guinea pig | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Guinea Pigs

This study provides the most detailed in vivo pharmacokinetic data for this compound to date.

-

Test System: Guinea pigs.

-

Test Articles: Synthetic this compound and ¹⁴C-labeled this compound.

-

Administration: Intraperitoneal injection.

-

Sample Collection: Animals were sacrificed at various time points between 1 and 9 days post-injection. Blood and various organs were collected for analysis.[3]

-

Analytical Methods:

General Analytical Methods for Quantification in Biological Matrices

While specific, detailed protocols for this compound are scarce, the following represents a general workflow for the quantification of small molecules like this compound in biological samples, typically using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. The supernatant containing the drug is then collected for analysis.[7][8]

-

Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological sample into an immiscible organic solvent.[7][8]

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug. Interfering substances are washed away, and the drug is then eluted with a suitable solvent.[7][8]

-

-

Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components.

-

Detection (MS/MS): The eluent from the HPLC column is introduced into a mass spectrometer. The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by fragmenting the parent ion and detecting specific fragment ions.[7][9][10]

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound

Based on the in vitro metabolism of its parent compound, emetine, the following diagram illustrates the putative metabolic pathway of this compound.

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in the preclinical pharmacokinetic study of this compound in guinea pigs.

Caption: Workflow of a preclinical pharmacokinetic study.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antiprotozoal effect by inhibiting protein synthesis in eukaryotic cells. It is believed to target the 40S ribosomal subunit, thereby interfering with the elongation phase of translation.

Caption: Inhibition of protein synthesis by this compound.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound, while not exhaustively studied, reveal a compound with rapid absorption, wide tissue distribution, and a primary fecal route of elimination. It is cleared from the body more quickly than its parent compound, emetine, which likely contributes to its improved safety profile. The metabolism of this compound is presumed to proceed through O-demethylation, mediated by CYP450 enzymes, though further in vivo studies are required for confirmation. The significant gaps in quantitative pharmacokinetic data highlight the need for modern analytical studies to fully characterize the ADME properties of this compound. Such data would be invaluable for optimizing its therapeutic use and for guiding the development of new antiprotozoal agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The comparative value of this compound and emetine in amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic drug-metabolizing enzyme activity in rats pretreated with (−)-emetine or (±)-2,3-dehydroemetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. ijstr.org [ijstr.org]

- 9. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroemetine's Molecular Engagements Beyond Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has long been recognized for its potent antiprotozoal activity, which is primarily attributed to its ability to inhibit protein synthesis. However, a growing body of evidence suggests that the therapeutic and toxicological profiles of this compound are influenced by its interactions with a diverse range of molecular targets beyond the ribosome. This technical guide provides an in-depth exploration of these non-canonical targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to support further research and drug development efforts aimed at leveraging the multifaceted pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its close structural analog, emetine, with various molecular targets beyond protein synthesis. Due to the limited availability of direct quantitative data for this compound for some targets, data for emetine is included and clearly noted, given the structural similarities and often-inferred shared mechanisms of action.

| Target Class | Specific Target | Ligand | Activity | Value | Cell/System | Reference(s) |

| Ion Channels | L-type Calcium Channels | This compound | IC50 | ~40-60 µM | Not Specified | [1] |

| L-type Calcium Channels | Emetine | Inhibition | Concentration-dependent | Guinea-pig ventricular myocytes | [1] | |

| Viral Proteins | Viral RNA-dependent RNA polymerase (RdRp) | Emetine | IC50 | 121 nM (Zika Virus) | In vitro assay | [2] |

| Signaling Pathways | NF-κB Pathway | Emetine | Inhibition of IκBα phosphorylation | Not specified | ME180 cells | [3] |

| NF-κB Pathway | DHMEQ (inhibitor) | IC50 | ~20 µg/mL | HNSCC cell lines | [3] | |

| Cytoskeleton | Tubulin Polymerization | Colchicine (inhibitor) | IC50 | 10.65 nM | In vitro microtubule assay | [4] |

Note: Quantitative data for this compound's interaction with many of these targets is still emerging. The data for emetine is provided as a relevant surrogate where this compound-specific data is unavailable.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound's analog, emetine, has been shown to inhibit the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammation, immunity, and cell survival. Inhibition of this pathway may contribute to the anti-inflammatory and anticancer effects of these compounds.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound (mechanism inferred from emetine studies).[3][5][6][7][8][9][10]

p53-MDM2 Signaling Pathway

Emetine has been proposed to disrupt the interaction between p53 and its negative regulator MDM2, a mechanism mediated by the ribosomal protein S14 (RPS14). This disruption can lead to the stabilization and activation of p53, a potent tumor suppressor.

Caption: Proposed mechanism of this compound (via emetine) modulating the p53-MDM2 pathway.[11][12][13][14][15]

Rho-kinase/CyPA/Bsg Signaling Pathway

Emetine has been shown to modulate the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in cellular processes such as proliferation and migration. This activity may be relevant to its anticancer and antiviral effects.

References

- 1. Cardiotoxicity of emetine dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolution of the p53-MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Melatonin down-regulates MDM2 gene expression and enhances p53 acetylation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of p53: a collaboration between Mdm2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antimalarial Properties of Dehydroemetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial properties of Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215). This compound has emerged as a compound of interest in the search for novel antimalarial treatments, primarily through drug repositioning strategies. It demonstrates potent activity against Plasmodium falciparum, including multidrug-resistant strains, and presents a more favorable cardiotoxicity profile compared to its parent compound, emetine.[1][2][3] This document collates key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows associated with its investigation.

Core Mechanism of Action

This compound's primary antimalarial action is the inhibition of protein synthesis in the parasite.[3] Like emetine, it binds to the E-site of the 40S ribosomal subunit within the parasite's 80S ribosome.[3][4][5] This interaction effectively stalls the translocation step of elongation, preventing the movement of mRNA and tRNA through the ribosome, which halts peptide chain formation and leads to parasite death.[4][6]

Beyond this principal mechanism, studies suggest a multimodal action. This compound has been observed to affect the mitochondrial membrane potential of the parasite, an activity similar to that of the antimalarial drug atovaquone (B601224).[1][7][8] Other reported mechanisms, though less characterized in Plasmodium, include interference with nucleic acid metabolism via DNA intercalation and disruption of the parasite's cytoskeleton by preventing tubulin polymerization.[6]

Quantitative Data: In Vitro Efficacy and Cytotoxicity

This compound's potency has been quantified against various strains of P. falciparum. The (-)-R,S-dehydroemetine diastereomer has been identified as the more active form, closely mimicking the binding pose of emetine on the parasite's ribosome.[1][5][8] Its activity is maintained across strains with resistance to other antimalarials, indicating no cross-resistance.[1][7]

Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| (-)-R,S-dehydroemetine | K1 (multidrug-resistant) | 71.03 ± 6.1 | [1][8] |

| 3D7A (sensitive) | See Table in[1] | [1] | |

| Dd2 (resistant) | See Table in[1] | [1] | |

| W2 (resistant) | See Table in[1] | [1] | |

| (-)-S,S-dehydroisoemetine | K1 (multidrug-resistant) | 2070 ± 260 | [1][8] |

| Emetine dihydrochloride | K1 (multidrug-resistant) | 47 ± 2.1 |[1][2][8] |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | LD₅₀ (nM) | Reference(s) |

|---|---|---|---|

| (-)-R,S-dehydroemetine | Human Foreskin Fibroblast (HFF) | 168.07 ± 8.65 | [1] |

| Emetine dihydrochloride | Human Foreskin Fibroblast (HFF) | 199.2 ± 9.3 |[1] |

Drug Interaction Studies

Drug combination studies are crucial for developing new antimalarial therapies. Research shows that (-)-R,S-dehydroemetine acts synergistically with the components of Malarone (atovaquone and proguanil), suggesting potential for combination therapy.[1][7][8]

Table 3: this compound Drug Interaction Summary

| Combination | Interaction Type | Method | Reference(s) |

|---|---|---|---|

| (-)-R,S-dehydroemetine + Atovaquone | Synergistic | Isobologram analysis | [1][7] |

| (-)-R,S-dehydroemetine + Proguanil (B194036) | Synergistic | Chou-Talalay method (CalcuSyn) |[1] |

Experimental Protocols

Standardized protocols are essential for the evaluation of antimalarial compounds. The following sections detail the methodologies for the in vitro and in vivo assessment of this compound.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against asexual, intraerythrocytic P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

Detailed Methodology:

-

Parasite Culture: Asexual stages of P. falciparum (e.g., K1, 3D7 strains) are maintained in continuous culture at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[9]

-

Parasite Synchronization: Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment, to ensure a homogenous parasite population at the start of the assay.

-

Drug Plate Preparation: The test compound (this compound) is serially diluted (commonly 2-fold) in culture medium and dispensed into a 96-well microtiter plate. Control wells containing no drug and wells with a reference antimalarial are included.

-

Assay Initiation: A synchronized ring-stage parasite culture (e.g., 2% parasitemia, 2% hematocrit) is added to each well of the drug-prepared plate.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the subsequent schizont stage in the control wells.

-

Quantification of Parasite Growth:

-

The plate is frozen and thawed to lyse the red blood cells.

-

A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

The plate is incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity correlates directly with the amount of parasite DNA, and thus, parasite growth.

-

-

Data Analysis: The fluorescence readings are normalized to controls, and IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening method to assess the activity of a compound against an early-stage rodent malaria infection.[10][11] It evaluates the ability of the test compound to suppress parasitemia.

Detailed Methodology:

-

Animal Model: Female BALB/c or NMRI mice (18-22 g) are used.[11][12]

-

Parasite Strain: A rodent malaria parasite, typically Plasmodium berghei (ANKA strain), is used.[10][11]

-